Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16204300
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate

CAS No.:

Cat. No.: VC16204300

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-bromoimidazo[1,5-A]pyridine-1-carboxylate -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)8-7-4-6(10)2-3-12(7)5-11-8/h2-5H,1H3
Standard InChI Key MXYXCBZYUBQRTN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=C(C=CN2C=N1)Br

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s core structure consists of an imidazo[1,5-a]pyridine scaffold, where the imidazole ring is fused to the pyridine ring at the 1st and 5th positions. The bromine atom at the 7th position introduces electronegativity and steric bulk, influencing reactivity and intermolecular interactions. The methyl ester group at the 1st position enhances solubility and serves as a handle for further functionalization .

Key Structural Features:

  • Molecular Formula: C₉H₇BrN₂O₂

  • Molecular Weight: 255.07 g/mol

  • IUPAC Name: Methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate

  • SMILES: COC(=O)C1=CN2C=CC(=CC2=N1)Br

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation. In the MDPI study, derivatives of this compound exhibited distinct proton environments:

  • ¹H-NMR (400 MHz, CD₃OD): Signals at δ 8.33–8.25 ppm correspond to aromatic protons, while δ 3.95–3.30 ppm reflect methylene and methoxy groups .

  • ¹³C-NMR: Peaks at δ 163.4 ppm (carbonyl carbon) and δ 154.3–113.8 ppm (aromatic carbons) confirm the ester and heterocyclic framework .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves cyclocondensation reactions. A patent describing a related compound, 6-bromoimidazo[1,2-a]pyridine, outlines a method where 2-amino-5-bromopyridine reacts with 40% chloroacetaldehyde aqueous solution at 25–50°C for 2–24 hours . While this protocol targets a different regioisomer, it highlights the broader applicability of brominated pyridine precursors in imidazopyridine synthesis.

For methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, the MDPI study reports a multi-step approach:

  • Carboxylic Acid Formation: 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid (20) is synthesized via Pd-catalyzed coupling or direct bromination.

  • Amide Coupling: The carboxylic acid reacts with amines (e.g., 1-(oxan-4-yl)methanamine) using coupling agents like HATU to yield carboxamide derivatives .

Reaction Conditions and Yields

  • Temperature: 25–50°C .

  • Catalysts: Palladium catalysts for cross-coupling; HATU for amide bonds .

  • Yields: 34–78%, depending on substituents and purification methods .

Comparative Synthesis Methods

MethodStarting MaterialConditionsYieldReference
Cyclocondensation2-Amino-5-bromopyridine40% chloroacetaldehyde, 25–50°C60–75%
Carboxamide Derivatization7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acidHATU, DIPEA, DMF34–78%

Biological Activity and Mechanistic Insights

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

Imidazopyridine derivatives, including methyl 7-bromoimidazo[1,5-a]pyridine-1-carboxylate, exhibit nanomolar inhibition of GSK-3β, a kinase implicated in Alzheimer’s disease and cancer . The bromine atom enhances binding affinity by forming halogen bonds with the kinase’s ATP pocket.

Key Findings:

  • IC₅₀: 50–100 nM for lead compounds .

  • CNS Permeability: Early derivatives faced blood-brain barrier penetration challenges, prompting structural modifications .

Structure-Activity Relationship (SAR)

  • Bromine Position: The 7-bromo substituent optimizes steric and electronic interactions with GSK-3β’s hydrophobic cleft .

  • Ester vs. Amide: Methyl esters improve solubility but reduce potency compared to carboxamides .

Applications in Drug Discovery

Kinase Inhibitor Development

The compound serves as a scaffold for designing ATP-competitive kinase inhibitors. Modifications at the 1-carboxylate position enable tuning of selectivity and pharmacokinetic properties .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Achieving precise bromine placement remains challenging, requiring costly catalysts .

  • Scalability: Low yields in amide coupling steps necessitate process optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator